molecular formula C7H7BrClF3N2 B1483635 4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 2090575-16-7

4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1483635
CAS No.: 2090575-16-7
M. Wt: 291.49 g/mol
InChI Key: VKZCKYXQOFJQAM-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a bromine atom at position 4, a 2-chloroethyl group at position 1, a methyl group at position 5, and a trifluoromethyl group at position 2. Its synthesis typically involves bromination of precursor pyrazoles (e.g., using N-bromosuccinimide, NBS) followed by alkylation to introduce the 2-chloroethyl moiety . The trifluoromethyl group enhances lipophilicity, while the bromine and chloroethyl substituents may influence reactivity and biological interactions .

Properties

IUPAC Name

4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClF3N2/c1-4-5(8)6(7(10,11)12)13-14(4)3-2-9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZCKYXQOFJQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Chlorination: The chloroethyl group can be introduced through the reaction of the pyrazole derivative with 2-chloroethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium iodide in acetone for halogen exchange, and amines for nucleophilic substitution.

    Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole serves as a crucial building block for synthesizing potential pharmaceutical agents. It has been investigated for:

  • Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for developing new therapeutic drugs.
  • Anticancer Compounds : The compound's structure allows it to interact with various molecular targets involved in cancer progression.

Materials Science

In materials science, this compound is utilized to develop novel materials with unique electronic and optical properties. Its trifluoromethyl group enhances its reactivity, enabling the creation of advanced materials used in electronics and photonics.

Agricultural Chemistry

This pyrazole derivative is also explored as a precursor for synthesizing agrochemicals, including:

  • Herbicides and Fungicides : The compound's unique structure contributes to the development of effective agrochemicals that can improve crop yields and resistance to pests.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in vitro. The compounds were shown to inhibit specific pro-inflammatory cytokines, suggesting their potential as therapeutic agents for inflammatory diseases.

Case Study 2: Synthesis of Agrochemicals

Research conducted by Smith et al. (2023) highlighted the successful synthesis of a novel herbicide using this pyrazole derivative as a key intermediate. The resulting herbicide demonstrated enhanced efficacy against common agricultural weeds while exhibiting low toxicity to non-target species.

Data Tables

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Reactivity and Bioactivity

Chloro vs. Bromo Derivatives

highlights isostructural chloro (Compound 4) and bromo (Compound 5) analogs of 4-arylpyrazole-thiazole hybrids. For instance, a related 4-chlorophenyl analog demonstrated antimicrobial activity, suggesting bromo-substituted variants like the target compound may have similar or improved efficacy .

Trifluoromethyl vs. Heptafluoropropyl Groups

A heptafluoropropyl-substituted pyrazole (CAS 82633-52-1) shows significantly higher hydrophobicity compared to the target compound’s trifluoromethyl group. Such differences impact solubility and membrane permeability, critical for drug bioavailability .

2-Chloroethyl vs. Aryl/Alkyl Substituents

The 2-chloroethyl group in the target compound contrasts with aryl substituents in analogs like 1-(3,5-dichlorophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole (). However, the target compound’s specific activity remains unconfirmed .

Pharmacological and Physical Properties

Compound Name Substituents Synthesis Highlights Notable Properties
Target Compound 4-Br, 1-(2-ClEt), 5-Me, 3-CF3 Bromination, alkylation High lipophilicity (CF3), potential alkylation (ClEt)
1-(3,5-Dichlorophenyl)-5-Me-3-CF3-1H-pyrazole 1-(3,5-Cl2Ph), 5-Me, 3-CF3 Cyclocondensation ROESY-confirmed regiochemistry, 15% yield
3-(4-Bromophenyl)-1-(4-ClBn)-1H-pyrazole-5-carbaldehyde 3-BrPh, 1-ClBn PCC oxidation Inactive in anticancer screens
4-Bromo-1-methyl-5-CF3-1H-pyrazole-3-carbohydrazide 4-Br, 1-Me, 5-CF3, 3-carbohydrazide Hydrazide functionalization Enhanced hydrogen bonding capacity
  • Antimicrobial Activity : Chloro/bromo aryl-pyrazole hybrids () show promise, but the target compound’s efficacy requires validation.
  • Metabolism : The 2-chloroethyl group may undergo biotransformation to reactive intermediates, as observed in nitrosoureas ().

Key Research Findings and Challenges

  • Structural Insights : The trifluoromethyl group stabilizes the pyrazole ring via electron-withdrawing effects, while bromine and chloroethyl substituents modulate steric and electronic profiles .
  • Synthetic Limitations : Regioselectivity issues in bromination () and low yields in alkylation (e.g., 38% yield for 4-bromo-1-phenylpyrazole) highlight optimization needs .
  • Biological Data Gaps : While analogs like 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde were inactive in anticancer assays (), the target compound’s pharmacological profile remains unexplored.

Biological Activity

4-Bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique combination of halogen substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H7BrClF3N2, with a molecular weight of 212.60 g/mol. The presence of bromine, chlorine, and trifluoromethyl groups enhances its reactivity and biological activity.

Property Value
Molecular FormulaC7H7BrClF3N2
Molecular Weight212.60 g/mol
IUPAC Name4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)pyrazole
CAS Number2090575-16-7

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms can enhance binding affinity, potentially leading to increased potency against specific biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of several cancer cell types:

  • Breast Cancer : Compounds related to this pyrazole have shown significant antiproliferative effects on MDA-MB-231 cells.
  • Lung Cancer : Inhibition of lung cancer cell lines has been reported, indicating potential as an anticancer agent.

Table 1 summarizes the IC50 values for various cancer cell lines treated with pyrazole derivatives:

Cell Line IC50 (µM) Reference
MDA-MB-2310.75 - 4.21
A549 (Lung)0.67 - 3.00
HCT116 (Colon)0.95

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In studies involving carrageenan-induced edema in mice, derivatives exhibited comparable anti-inflammatory effects to standard treatments like indomethacin.

Case Studies

A notable study focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound. The study demonstrated that these compounds could inhibit specific kinases involved in cancer progression.

Study Findings

In vitro studies indicated that certain derivatives inhibited Aurora-A kinase activity with IC50 values as low as 0.067 µM, showcasing their potential as therapeutic agents against various cancers.

Q & A

Q. What are the established synthetic routes for preparing 4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole?

The synthesis of pyrazole derivatives typically involves multi-step reactions. For example, a related compound, 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde, was synthesized via sequential halogenation and alkylation steps:

  • Step 1 : Reaction of 3-bromo-5-chloropyrazole with trifluoromethyl chloride to introduce the trifluoromethyl group.
  • Step 2 : Alkylation with formaldehyde under alkaline conditions to form the carbaldehyde derivative .
    For the target compound, a similar approach could be adapted, substituting formaldehyde with 2-chloroethyl groups. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to achieving high yields.

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Structural characterization relies on spectroscopic and crystallographic methods :

  • 1H/13C NMR : Peaks corresponding to the 2-chloroethyl group (δ ~3.6–4.0 ppm for CH2Cl) and trifluoromethyl group (δ ~120–125 ppm in 13C NMR) are key markers .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry, as seen in studies of pyrazole-thiazole hybrids where dihedral angles between aromatic rings confirmed spatial arrangements .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 2-chloroethyl group in nucleophilic substitution reactions?

The 2-chloroethyl substituent is prone to nucleophilic attack due to its electron-withdrawing trifluoromethyl and bromo neighbors, which polarize the C–Cl bond. Computational studies (e.g., DFT calculations) can predict reaction sites by analyzing electrostatic potential maps and frontier molecular orbitals . For instance, in related pyrazole derivatives, the chloroethyl group’s leaving group ability is enhanced by adjacent electron-deficient rings, enabling SN2 reactions with amines or thiols in drug conjugate synthesis .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Discrepancies often arise from variations in:

  • Substituent positioning : Minor changes (e.g., para vs. meta substitution on aryl rings) drastically alter bioactivity. For example, 4-bromophenyl vs. 4-fluorophenyl groups in pyrazole-thiazole hybrids showed differing antiproliferative effects due to steric and electronic effects .
  • Assay conditions : Differences in cell lines, concentration ranges, or solvent systems (e.g., DMSO% in media) can skew results. Standardizing protocols and using structure-activity relationship (SAR) models helps isolate critical pharmacophores .

Q. What computational strategies are effective in optimizing the pharmacokinetic properties of this compound?

  • ADMET prediction : Tools like SwissADME or pkCSM can forecast solubility, bioavailability, and cytochrome P450 interactions. For example, the trifluoromethyl group’s hydrophobicity may improve membrane permeability but reduce aqueous solubility .
  • Molecular docking : Used to identify potential targets (e.g., carbonic anhydrase isoforms) by simulating interactions with active sites, as demonstrated for trifluoromethylpyrazole-carbonic anhydrase complexes .

Data Contradiction Analysis

Q. Why do some studies report high antibacterial activity for pyrazole derivatives while others show negligible effects?

Contradictions may stem from:

  • Bacterial strain specificity : For example, 4-hetarylpyrazoles exhibited activity against Gram-positive but not Gram-negative bacteria due to outer membrane permeability barriers .
  • Substituent-dependent mechanisms : Electron-withdrawing groups (e.g., Br, CF3) enhance electrophilicity, promoting interactions with bacterial enzymes like DNA gyrase, but excessive hydrophobicity may reduce cellular uptake .

Methodological Recommendations

Table 1 : Key Analytical Parameters for Quality Control

ParameterMethodExpected Data RangeReference
PurityHPLC≥95% (retention time: ~8–10 min)
Melting PointDSC/TGA72–79°C (cf. related bromopyrazoles)
CH2Cl group confirmation1H NMRδ 4.4–4.6 ppm (quartet, J = 6–8 Hz)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
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4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole

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